molecular formula C12H18O B11969241 3,3-Dimethyl-2-phenyl-butan-2-ol

3,3-Dimethyl-2-phenyl-butan-2-ol

Cat. No.: B11969241
M. Wt: 178.27 g/mol
InChI Key: HVYOVJPTWXVNKQ-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-phenyl-butan-2-ol is an organic compound with the molecular formula C12H18O. It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Dimethyl-2-phenyl-butan-2-ol can be synthesized through the reaction of a Grignard reagent with a carbonyl compound. For example, the reaction of phenylmagnesium bromide with 3,3-dimethylbutan-2-one under anhydrous conditions yields this compound . The reaction is typically carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the Grignard reaction and the availability of starting materials make it a feasible method for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-phenyl-butan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form ketones or carboxylic acids, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a halogen.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Hydrocarbons.

    Substitution: Alkyl halides.

Scientific Research Applications

3,3-Dimethyl-2-phenyl-butan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-dimethyl-2-phenyl-butan-2-ol in chemical reactions involves the nucleophilic attack of the hydroxyl group or the carbon atom bonded to it. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the loss of hydrogen atoms. In substitution reactions, the hydroxyl group is replaced by another functional group through the formation of a carbocation intermediate .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Diphenyl-butan-2-ol
  • 2,3-Diphenyl-butan-2-ol
  • 2-Methyl-1,1-diphenyl-butan-2-ol

Uniqueness

3,3-Dimethyl-2-phenyl-butan-2-ol is unique due to its specific structural arrangement, which influences its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different reactivity patterns and product distributions in chemical reactions .

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

3,3-dimethyl-2-phenylbutan-2-ol

InChI

InChI=1S/C12H18O/c1-11(2,3)12(4,13)10-8-6-5-7-9-10/h5-9,13H,1-4H3

InChI Key

HVYOVJPTWXVNKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C)(C1=CC=CC=C1)O

Origin of Product

United States

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